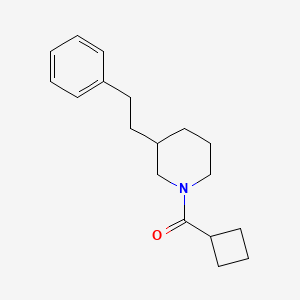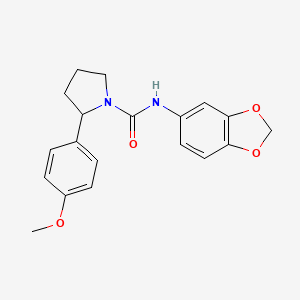
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Mechanism of Action
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine increases the levels of GABA in the brain, leading to a calming effect and a reduction in neuronal excitability.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition. Additionally, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in lab experiments is its high selectivity for GABA aminotransferase, making it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of using 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
For research may include clinical trials to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in the treatment of addiction, epilepsy, and anxiety. Additionally, further studies may be needed to investigate the optimal dosing regimen and potential drug interactions of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine.
Synthesis Methods
The synthesis of 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine involves the reaction of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine in high purity.
Scientific Research Applications
1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been extensively studied for its therapeutic potential in the treatment of addiction, epilepsy, and anxiety. In preclinical studies, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. Similarly, 1-(cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine has demonstrated anticonvulsant activity in animal models of epilepsy, suggesting its potential as a new treatment option for this condition.
properties
IUPAC Name |
cyclobutyl-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(17-9-4-10-17)19-13-5-8-16(14-19)12-11-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEVDRFQBHMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-3-(2-phenylethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide](/img/structure/B5976372.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5976377.png)
![5,5-dimethyl-2-{[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5976384.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![N-[3-(1-hydroxyethyl)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976396.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-thiophenecarboxamide](/img/structure/B5976398.png)
![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5976418.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)
![methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5976426.png)
![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)